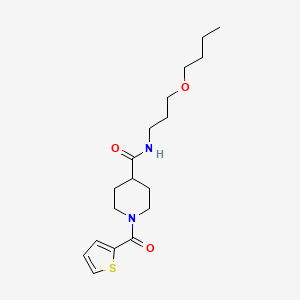![molecular formula C20H11Cl4FN2O2 B4622111 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4622111.png)
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide
Overview
Description
Reactants: 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide and 4-fluoroaniline.
Catalyst: A suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: Room temperature to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide typically involves multiple steps:
-
Preparation of 3,5-Dichlorobenzoyl Chloride
Starting Material: 3,5-dichlorobenzonitrile.
Reagent: Thionyl chloride (SOCl₂).
Conditions: Reflux in an inert atmosphere to convert the nitrile to the corresponding acyl chloride.
-
Formation of the Amide Bond
Reactants: 3,5-dichlorobenzoyl chloride and 2,4-dichloroaniline.
Solvent: N,N-Dimethylformamide (DMF).
Conditions: Stirring at 60°C to form 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Reagents: Halogenating agents (e.g., N-bromosuccinimide for bromination).
Conditions: Typically carried out in an inert solvent like dichloromethane at room temperature.
Products: Halogenated derivatives of the original compound.
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous conditions to prevent hydrolysis.
Products: Reduced forms of the amide or aromatic rings.
-
Oxidation Reactions
Reagents: Oxidizing agents like potassium permanganate (KMnO₄).
Conditions: Acidic or basic medium depending on the desired product.
Products: Oxidized derivatives, potentially introducing hydroxyl groups.
Common Reagents and Conditions
Solvents: DMF, dichloromethane, ethanol.
Catalysts: EDCI, DCC (N,N’-Dicyclohexylcarbodiimide).
Conditions: Reflux, room temperature, inert atmosphere.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of aromatic compounds under various conditions.
Biology
Biological Activity: Potential use in studying the effects of halogenated aromatic compounds on biological systems.
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs.
Antitumor Activity: Some derivatives have shown promise in preclinical studies for their antitumor properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism by which 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to specific proteins or enzymes, altering their activity. This binding is often facilitated by the halogen atoms, which can form strong interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Similar structure but lacks the fluorophenyl group.
3,5-Dichloro-N-(4-chlorophenyl)benzamide: Another derivative with a different substitution pattern on the aromatic ring.
Uniqueness
Fluorine Substitution: The presence of the fluorophenyl group in 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets.
Biological Activity: The specific arrangement of chlorine and fluorine atoms may enhance its biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl4FN2O2/c21-10-1-6-14(16(23)8-10)19(28)27-18-15(7-11(22)9-17(18)24)20(29)26-13-4-2-12(25)3-5-13/h1-9H,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGJYSUMBGOPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl4FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4622031.png)
![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfonylamino]benzoate](/img/structure/B4622038.png)
![ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4622043.png)
![3-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622050.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}benzoate](/img/structure/B4622051.png)

![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622062.png)
![N-tert-butyl-2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]acetamide](/img/structure/B4622069.png)
![6-ETHYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2H-CHROMEN-2-ONE](/img/structure/B4622083.png)
![2-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4622088.png)

![N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4622103.png)
![1-(3,4-Dimethylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4622114.png)
![2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B4622116.png)
